molecular formula C8H12O B14350617 Bicyclo[5.1.0]octan-3-one CAS No. 90243-81-5

Bicyclo[5.1.0]octan-3-one

Cat. No.: B14350617
CAS No.: 90243-81-5
M. Wt: 124.18 g/mol
InChI Key: ZMMYLZGIQHEJNH-UHFFFAOYSA-N
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Description

Bicyclo[5.1.0]octan-3-one is a bicyclic organic compound with a unique structure that consists of a cyclopropane ring fused to a cycloheptane ring. This compound is of interest due to its strained ring system, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[5.1.0]octan-3-one can be synthesized through various methods. One common approach involves the intramolecular cyclization of suitable precursors. For example, the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene can lead to the formation of the bicyclic skeleton . Another method involves the selective fragmentation of functionalized tricyclo[3.2.1.02,7]octane derivatives .

Industrial Production Methods

Industrial production of this compound is less common due to the complexity of its synthesis. advancements in catalytic methods and the development of efficient synthetic routes could potentially make large-scale production feasible in the future.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[5.1.0]octan-3-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The strained ring system allows for nucleophilic substitution reactions, particularly at the bridgehead positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Bicyclo[5.1.0]octan-3-one has several applications in scientific research:

    Chemistry: It serves as a model compound for studying strained ring systems and their reactivity.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the synthesis of complex organic molecules and as a precursor for various chemical reactions.

Mechanism of Action

The mechanism by which bicyclo[5.1.0]octan-3-one exerts its effects is primarily through its interaction with molecular targets. The strained ring system allows for unique binding interactions with enzymes and receptors, potentially leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Properties

CAS No.

90243-81-5

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

bicyclo[5.1.0]octan-3-one

InChI

InChI=1S/C8H12O/c9-8-3-1-2-6-4-7(6)5-8/h6-7H,1-5H2

InChI Key

ZMMYLZGIQHEJNH-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC2CC(=O)C1

Origin of Product

United States

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